molecular formula C19H21NO B1613262 4'-Methyl-3-pyrrolidinomethyl benzophenone CAS No. 898793-97-0

4'-Methyl-3-pyrrolidinomethyl benzophenone

Cat. No.: B1613262
CAS No.: 898793-97-0
M. Wt: 279.4 g/mol
InChI Key: JXJITBYEPBSPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methyl-3-pyrrolidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 4' position of one aromatic ring and a pyrrolidinomethyl substituent at the 3 position of the adjacent ring. Benzophenones are widely recognized for their versatility in applications such as UV stabilization, polymer crosslinking, and pharmaceutical intermediates . The methyl group likely contributes to steric stabilization and modulates electronic properties compared to halogenated or electron-withdrawing substituents .

Properties

IUPAC Name

(4-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJITBYEPBSPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643181
Record name (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-97-0
Record name (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production of 4’-Methyl-3-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methyl-3-pyrrolidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methyl-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, influencing molecular weight, polarity, and reactivity:

Compound Name Substituents Molecular Weight XLogP3 Notable Properties
4'-Methyl-3-pyrrolidinomethyl benzophenone 4'-CH₃, 3-pyrrolidinomethyl ~335 (estimated) ~3.5 Enhanced solubility in polar solvents
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone 4'-Br, 3'-F, 2-pyrrolidinomethyl 386.25 4.1 Higher halogen-induced reactivity
4'-(4-Methylpiperazinomethyl)-3-trifluoromethyl benzophenone 4'-piperazinomethyl, 3-CF₃ 362.39 3.7 Electron-withdrawing CF₃ group increases electrophilicity
4-Acryloyloxy benzophenone Acrylate ester at 4-position ~240 (estimated) 2.8 UV-crosslinking capability in adhesives

Key Observations :

  • Nitrogen-Containing Groups: Pyrrolidinomethyl and piperazinomethyl substituents introduce basicity, with piperazine derivatives (e.g., ) offering additional hydrogen-bonding sites compared to pyrrolidine.
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity, making the compound more reactive in photochemical or catalytic processes.

Analytical and Extraction Characteristics

Benzophenones are often analyzed via chromatographic methods. Data from dispersive liquid-liquid microextraction (DLLME) studies show:

Compound (Abbrev.) LOD (µg/L) Recovery (%) Matrix
DB (Dihydroxybenzophenone) 0.02 70.5–90.3 Environmental water
HMP (Hydroxymethylphenone) 0.016 79.5–91.3 Environmental water

While direct data for this compound is unavailable, its pyrrolidinomethyl group may improve extraction efficiency in ionic liquid (IL)-based DLLME due to amine-IL interactions .

Biological Activity

4'-Methyl-3-pyrrolidinomethyl benzophenone (C19H21NO) is a synthetic compound within the benzophenone family, recognized for its potential biological activities. This article explores its synthesis, biological interactions, and implications in various fields, including pharmacology and materials science.

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction occurs under anhydrous conditions using solvents like tetrahydrofuran (THF), followed by purification techniques such as recrystallization and chromatography to yield high purity products.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity.
  • Pharmacological Potential : Investigations have suggested that this compound could serve as a lead in drug discovery due to its interactions with biomolecules.

The mechanism of action involves binding to molecular targets, which may include enzymes and receptors. This binding can lead to alterations in enzymatic activity, potentially affecting metabolic processes and signaling pathways within cells.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Cholinesterase Inhibition : Similar compounds have shown cholinesterase inhibitory activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Toxicological Assessment : A study on related benzophenone derivatives indicated varying degrees of toxicity and bioactivity, emphasizing the importance of structural modifications on biological outcomes .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC19H21NOMethyl and pyrrolidinomethyl groups enhance reactivity
3-Pyrrolidinomethyl benzophenoneC18H19NOLacks methyl substitution, potentially less reactive
4-MethylbenzophenoneC14H12OSimpler structure, fewer biological interactions

This table illustrates how the presence of both a methyl group and a pyrrolidinomethyl moiety in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methyl-3-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Methyl-3-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.